Hopane-29-acetate

Catalog No.
S590866
CAS No.
58193-25-2
M.F
C32H54O2
M. Wt
470.8 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hopane-29-acetate

CAS Number

58193-25-2

Product Name

Hopane-29-acetate

IUPAC Name

2-[(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]propyl acetate

Molecular Formula

C32H54O2

Molecular Weight

470.8 g/mol

InChI

InChI=1S/C32H54O2/c1-21(20-34-22(2)33)23-12-17-29(5)24(23)13-18-31(7)26(29)10-11-27-30(6)16-9-15-28(3,4)25(30)14-19-32(27,31)8/h21,23-27H,9-20H2,1-8H3/t21?,23-,24+,25+,26-,27-,29+,30+,31-,32-/m1/s1

InChI Key

QSIMBUYUBYRBSU-ALPBESCQSA-N

SMILES

CC(COC(=O)C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

Canonical SMILES

CC(COC(=O)C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

Isomeric SMILES

CC(COC(=O)C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C

Description

The exact mass of the compound Hopane-29-acetate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Hopanoids [PR04]. However, this does not mean our product can be used or applied in the same or a similar way.

Hopane-29-acetate is a chemical compound classified as a hopanoid, specifically a pentacyclic triterpenoid. Its molecular formula is C32H54O2C_{32}H_{54}O_2, and it is characterized by the presence of an acetoxy group at the 29th position of the hopane structure. Hopanoids, including hopane-29-acetate, are significant in both marine and terrestrial environments, often serving as biomarkers for geological and biological processes. They are found in the membranes of various organisms, including bacteria, plants, and fungi, and play essential roles in cellular functions and structural integrity .

Typical of organic compounds, particularly those involving functional groups such as the acetoxy moiety. Common reactions include:

  • Hydrolysis: The acetoxy group can be hydrolyzed to yield hopane-29-ol and acetic acid in the presence of water and appropriate catalysts.
  • Reduction: The compound may be reduced to form hopane-29-ol through the addition of hydrogen in the presence of reducing agents.
  • Oxidation: Under oxidative conditions, hopane-29-acetate can be transformed into more complex structures or oxidized to ketones or carboxylic acids.

These reactions are significant in synthetic organic chemistry and biochemistry, where modifications to the hopanoid structure can lead to compounds with varied biological activities.

Hopane-29-acetate exhibits biological activity primarily attributed to its role as a plant metabolite. It has been associated with various physiological processes, including:

  • Antimicrobial properties: Some studies suggest that hopanoids may possess antimicrobial activity, contributing to plant defense mechanisms against pathogens.
  • Membrane stability: As a component of cellular membranes, hopanoids like hopane-29-acetate help maintain membrane integrity and fluidity, which is crucial for proper cellular function.
  • Biomarker potential: Due to its stability and presence in specific environments, hopane-29-acetate serves as a biomarker for certain geological formations and microbial activities .

The synthesis of hopane-29-acetate can be achieved through several methods:

  • Natural extraction: Hopanoids are often isolated from natural sources such as plant materials or sediments rich in microbial biomass.
  • Chemical synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler triterpenoid precursors. For instance, starting from 22-hydroxyhopan-3-one, various synthetic routes can be employed to introduce the acetoxy group at position 29 .
  • Biotechnological approaches: Utilizing genetically modified microorganisms capable of producing hopanoids can provide an efficient route for synthesizing hopane-29-acetate.

Hopane-29-acetate has several applications across different fields:

  • Biomarkers in geology: As a stable compound found in sedimentary rocks, it serves as a marker for assessing past environmental conditions and microbial activity.
  • Pharmaceuticals: Its potential antimicrobial properties make it a candidate for further research in drug development.
  • Agricultural applications: Understanding its role in plant metabolism could lead to advancements in crop protection strategies.

Hopane-29-acetate shares structural similarities with other compounds within the hopanoid family. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
HopaneBasic pentacyclic structure without substitutionsFound widely as a geological marker
3β-Acetoxy-hop-22(29)-eneSimilar triterpenoid structure with different acetoxy positionExhibits anti-inflammatory properties
17α,21α(H)-hopanesSubstituted at different positionsKnown for its natural occurrence in sediments
Dryocrassyl acetateAcetoxy substitution similar to hopane-29-acetateUsed in various biochemical studies

Hopane-29-acetate's uniqueness lies in its specific acetoxy substitution at position 29, which may confer distinct biological activities compared to its analogs. This specificity is critical for understanding its potential applications in biochemistry and geology .

XLogP3

10.8

Wikipedia

Hopane-29-acetate

Use Classification

Lipids -> Prenol Lipids [PR] -> Hopanoids [PR04]

Dates

Modify: 2024-02-18

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